Pentane

Descripción

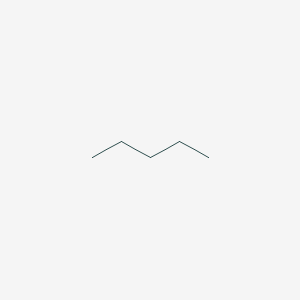

Structure

3D Structure

Propiedades

IUPAC Name |

pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBQJSOFQDEBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12, Array | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | pentane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pentane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9078-70-0, 59802-17-4 | |

| Record name | Pentene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9078-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polypentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59802-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025846 | |

| Record name | Pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-pentane appears as a clear colorless liquid with a petroleum-like odor. Flash point 57 °F. Boiling point 97 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air., Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless liquid with a gasoline-like odor; Note: A gas above 97 degrees F. May be utilized as a fuel; [NIOSH] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor., Colorless liquid with a gasoline-like odor. [Note: A gas above 97 °F. May be utilized as a fuel.] | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Pentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

97 °F at 760 mmHg (NTP, 1992), 36.06 °C, 36.00 to 37.00 °C. @ 760.00 mm Hg, 36 °C, 97 °F | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-57 °F (NTP, 1992), -40 °C, <-40 °F (-40 °C) (Closed cup), -49 °C c.c., -57 °F | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 38 mg/L at 25 °C, Miscible with ethanol, ethyl ether, acetone, benzene, chloroform; soluble in carbon tetrachloride, 0.038 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.004 (very poor), 0.04% | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.626 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6262 g/cu cm at 20 °C, Relative density (water = 1): 0.63, 0.63 | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5, 2.48 | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

400 mmHg at 65.3 °F ; 426 mmHg at 68 °F (NTP, 1992), 514.0 [mmHg], 514 mm Hg at 25 °C, Vapor pressure, kPa at 18.5 °C: 53.3, 420 mmHg | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid [Note: A gas above 97 degrees F. May be utilized as a fuel]. | |

CAS No. |

109-66-0, 68475-60-5, 68476-43-7, 68476-55-1, 68647-60-9 | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C4-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C4-6, C5-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C5-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C>4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068647609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FEX897A91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RZ903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-202 °F (NTP, 1992), -129.67 °C, -129 °C, -202 °F | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Computational and Theoretical Investigations of Pentane

Quantum Chemical Calculations for Pentane Molecular Systems

Quantum chemical calculations, rooted in the principles of quantum mechanics, are extensively employed to investigate the electronic structure and properties of this compound molecular systems. These methods offer high-level accuracy in characterizing various aspects of this compound's behavior.

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that investigates the electronic structure, particularly the ground state, of atoms, molecules, and condensed phases. In this compound research, DFT has been applied for various purposes, including geometry optimization, prediction of infrared (IR) and nuclear magnetic resonance (NMR) spectra, and analysis of molecular orbital energies such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) ua.ptresearchgate.netjocpr.com.

For instance, DFT calculations, often employing hybrid functionals like B3LYP and B3PW91, have been used to determine the energy differences between various this compound conformers aip.orgacs.org. However, it has been noted that some DFT functionals may overestimate conformer energies without appropriate dispersion corrections acs.org. Double-hybrid functionals, when combined with empirical dispersion corrections, have demonstrated the capability to achieve results comparable in quality to high-level ab initio methods like CCSD(T) for conformational energies acs.orgscispace.com. Furthermore, DFT is crucial for predicting thermodynamic properties and elucidating molecular-level interactions in studies related to separation phenomena mdpi.com.

Ab Initio Methods in this compound Conformer Analysis

Ab initio methods, which derive from first principles without empirical parameters, are critical for accurate calculations of energy differences among stationary points on the torsional potential energy surface of n-pentane. These methods include Hartree-Fock (HF) theory, and advanced many-body perturbation theories such as MP2, MP3, Coupled Cluster Singles and Doubles (CCSD), and Coupled Cluster Singles, Doubles, and Perturbative Triples [CCSD(T)] aip.org.

These high-level ab initio approaches are essential for precisely determining the relative energies of n-pentane's various conformers, including the trans-trans (TT), trans-gauche (TG), gauche-gauche (G+G+), and gauche-gauche' (G+G-) structures aip.orgscispace.com. For example, a focal point analysis, utilizing up to 635 basis functions, has been performed to ensure the convergence of these relative energy calculations aip.org. CCSD(T) calculations, particularly when performed with large basis sets, are considered benchmark quality for the conformational energies of n-pentane acs.orgscispace.comaip.org. Studies have also employed MP2/aug-cc-pVTZ and CCSD(T)/6-311++G(d,p) levels of theory for optimizing structural parameters and evaluating enthalpy differences between conformers openreview.net. Ab initio quantum mechanical calculations are also used to investigate gauche conformational energies and the "this compound effect" nih.gov.

Conformational Potential Energy Surface Analysis of this compound Isomers

The conformational potential energy surface (PES) of n-pentane is a complex landscape characterized by multiple stationary points, which dictate the molecule's conformational properties u-szeged.hu. Research indicates that the n-pentane torsion surface contains 14 unique stationary points: four minima, six transition states, and four second-order saddle points acs.orgresearchgate.net.

The four primary conformers of n-pentane are:

Trans-trans (TT) : The global energy minimum, possessing C symmetry aip.orgaip.orgresearchgate.net.

Trans-gauche (TG) : Exhibiting C symmetry aip.orgaip.orgresearchgate.net.

Gauche-gauche (G+G+) : Characterized by C symmetry aip.orgaip.orgresearchgate.net.

Gauche-gauche' (G+G-) : Also possessing C symmetry aip.orgaip.orgresearchgate.net.

Relative energy differences for these conformers with respect to the minimum energy TT conformer have been precisely calculated using ab initio methods. For instance, reported energy differences are 0.621 kcal mol⁻¹ for TG, 1.065 kcal mol⁻¹ for G+G+, and 2.917 kcal mol⁻¹ for G+G- aip.org.

A notable phenomenon in this compound's conformational analysis is the "this compound effect," also known as the "syn-pentane interaction." This refers to the destabilization that arises from adjacent gauche states of opposite sign (g+g-), which results in a substantially higher energy compared to other conformers aip.orgnih.gov. Conversely, the energy of the G+G+ conformer is observed to be less than twice the energy difference of the TG conformer, a phenomenon termed the "positive this compound effect," attributed to long-range attractive dispersion interactions aip.org.

The relative energies of n-pentane conformers, as determined by high-level ab initio methods, are summarized in the table below:

| Conformer | Symmetry | Relative Energy (kcal mol⁻¹) (vs. TT) aip.org |

| TT | C | 0.000 |

| TG | C | 0.621 |

| G+G+ | C | 1.065 |

| G+G- | C | 2.917 |

Molecular Dynamics Simulations in this compound Reactivity Studies

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules. When applied to this compound, these simulations offer dynamic insights into its reactivity and behavior in complex environments.

Reactive Molecular Dynamics (ReaxFF) for this compound Combustion Mechanisms

Reactive Molecular Dynamics (ReaxFF) simulations are specifically designed to investigate chemical reactions, including bond breaking and formation, within large-scale molecular systems researchgate.net. These simulations have been extensively employed to study the combustion mechanisms of n-pentane and its isomers, such as isothis compound (B150273) and neothis compound (B1206597) researchgate.netbanrepcultural.org.

Studies using ReaxFF analyze the influence of critical parameters like temperature and the n-pentane-to-O₂ ratio on the formation of main radical and molecular products during combustion researchgate.netbanrepcultural.org. The initial stages of combustion for n-pentane, isothis compound, and neothis compound primarily involve pyrolysis, followed by oxidation reactions where oxygen molecules are consumed researchgate.netbanrepcultural.org. An increase in O₂ content significantly accelerates the consumption rate of n-pentane and leads to a more rapid increase in the total number of fragments researchgate.netbanrepcultural.org. Comparative studies have shown that neothis compound exhibits the most intense combustion, followed by isothis compound, and then n-pentane researchgate.netbanrepcultural.org. Furthermore, a faster heating rate can result in more intense spontaneous combustion of n-pentane and increased product formation banrepcultural.org. ReaxFF MD simulations have also been utilized to explore the impact of water (H₂O) on the combustion process of n-pentane researchgate.netscispace.com.

Non-Equilibrium Monte Carlo Simulations for this compound Isomer Separation Phenomena

Non-Equilibrium Monte Carlo (NEMC) simulations are advanced computational techniques applied to understand and optimize the separation of this compound isomers. A notable application involves the high-purity separation of n-pentane from neothis compound aip.orgresearchgate.netaip.org. This method ingeniously combines two counter-intuitive phenomena: the "levitation effect" and the "blowtorch effect." These effects work in concert to drive the different components of a mixture to opposite ends of a zeolite column, achieving separation aip.orgresearchgate.netaip.org.

Simulations have demonstrated remarkable separation efficiencies, achieving separation factors on the order of 10¹⁷ using nano-crystallites of zeolite Y. This high degree of separation can be achieved with a relatively small temperature difference in a "hot zone" (e.g., approximately 30 K above ambient temperature) aip.orgresearchgate.netaip.org. The primary factor contributing to this separation is the distinct diffusivity of the isomers within the zeolite framework researchgate.net.

Beyond NEMC, Grand Canonical Monte Carlo (GCMC) simulations, often coupled with Molecular Dynamics (MD) simulations, are also employed to investigate the adsorption and separation of this compound isomers (n-pentane, isothis compound, and neothis compound) in Metal-Organic Frameworks (MOFs) mdpi.comresearchgate.net. These computational studies assess how the functionalization of organic linkers within MOFs (e.g., with -H, -NH₂, -CH₃, and -COOH groups) influences adsorption isotherms, isosteric heats of adsorption, and competitive behavior in mixtures mdpi.comresearchgate.net. The separation mechanisms can be attributed to a combination of size/shape exclusion (entropic effects) and differences in adsorption affinity (enthalpic effects) mdpi.com.

Advanced Reaction Mechanisms and Kinetics of Pentane

Pentane Combustion Chemistry and Detailed Kinetic Mechanisms

The combustion of this compound involves intricate chemical pathways, encompassing both low-temperature oxidation and high-temperature pyrolysis, characterized by the formation and evolution of numerous intermediate species and radicals. Detailed kinetic mechanisms aim to capture these complex processes to provide a comprehensive understanding of this compound's reactivity.

Automated Generation of Compact Chemical Kinetic Models for n-Pentane Oxidation

The development of detailed chemical kinetic models for hydrocarbon combustion is a complex and labor-intensive process, especially for larger alkanes where manual construction becomes infeasible. To address this, automated mechanism generation tools, such as the open-source software Reaction Mechanism Generator (RMG), have been employed to construct detailed yet compact kinetic models for n-pentane combustion. nih.govsciprofiles.comacs.orgnih.govacs.org

The primary objective of these automated approaches is to create models that are significantly more compact than their manually constructed counterparts while maintaining comparable accuracy in predicting key combustion characteristics. nih.govacs.orgnih.gov For n-pentane, these models have been generated and tested across a broad range of conditions, including temperatures from 650 K to 1350 K, equivalence ratios of 0.5, 1.0, and 2.0, and pressures of 1 atm and 10 atm. nih.govsciprofiles.comacs.orgnih.govacs.org

Model validation is typically performed by comparing predictions against published experimental data for laminar burning velocities (S_u) and ignition delay times (IDT). nih.govsciprofiles.comacs.orgnih.gov To enhance model performance, comprehensive analyses, including reaction path and sensitivity analyses of n-pentane oxidation, are conducted. These analyses identify key species and reactions, leading to modifications in thermochemistry and rate parameters, which are then incorporated as an RMG library during mechanism generation. nih.govacs.orgnih.govacs.org The resulting models have demonstrated accuracy in predicting ignition delay times comparable to the best manually constructed mechanisms and flame speeds within 10% of experimental results. nih.govacs.orgnih.gov

A critical aspect of these models for n-pentane is the inclusion of intramolecular hydrogen (H)-migration reactions, which are vital for accurately modeling low-temperature combustion and ignition. nih.gov Furthermore, recent research has highlighted the importance of "Internally Catalyzed Hydrogen Atom Transfer (I-CHAT)" or "Self-Catalyzed Intramolecular Hydrogen Atom Transfer (SCI-HAT)" pathways. These novel mechanisms significantly reduce activation barriers for certain conversions, playing a crucial role in the low-temperature combustion of large alkanes. sciprofiles.compreprints.org

Low-Temperature Combustion and Ignition Dynamics of this compound Isomers

The low-temperature combustion and ignition dynamics of this compound isomers (n-pentane, isothis compound (B150273), and neothis compound) have been extensively investigated using experimental techniques such as rapid compression machines (RCMs) and shock tubes. acs.orgdtic.milnih.govuniversityofgalway.ieresearchgate.net These studies reveal distinct autoignition behaviors influenced by variations in fuel molecular structure. dtic.milresearchgate.net

A characteristic feature of alkane autoignition, including this compound isomers, is the occurrence of a two-stage ignition process. The first stage is governed by a low-temperature alkylperoxy radical isomerization pathway. dtic.milresearchgate.net This initial stage is effectively quenched when the temperature reaches a level where dissociation reactions of alkylperoxy and hydroperoxyalkylperoxy radicals become more rapid than the reverse addition steps. dtic.milresearchgate.net The second stage of ignition is primarily controlled by the onset of hydrogen peroxide dissociation. dtic.milresearchgate.net At higher compression temperatures, the first-stage ignition may be significantly reduced or absent. dtic.milresearchgate.net

Experimental data from rapid compression machines illustrate the differences in ignition delay times and fuel consumption among the this compound isomers:

| This compound Isomer | First-Stage Ignition Delay (ms) | Temperature Increase (ΔT, K) | Fuel Consumption (ΔFuel, %) | Duration of First Stage (ms) |

| n-Pentane | 2.4 | 163 | 41 | 0.7 |

| Neothis compound (B1206597) | 6.0 | 106 | 21 | 3.0 |

| Isothis compound | 7.5 | 70 | 20 | 2.6 |

| Source: dtic.milosti.gov |

These differences highlight the impact of molecular structure on reactivity, with n-pentane generally exhibiting shorter ignition delays and greater fuel consumption during the first stage compared to its branched isomers. dtic.milosti.gov The phenomenon of negative temperature coefficient (NTC) behavior, where ignition delay times increase with increasing temperature over a certain range, is also observed and studied in the low-temperature oxidation of this compound isomers. acs.orgnih.govuniversityofgalway.ie This behavior is closely linked to the competition between chain-branching and chain-termination reactions. researchgate.net The thermochemistry of species involved in the low-temperature reaction sequence, including alkyl radicals (Ṙ), alkylperoxy radicals (RO₂), hydroperoxyalkyl radicals (Q̇OOH), and dihydroperoxyalkyl radicals (Ȯ₂QOOH), significantly influences fuel reactivity. universityofgalway.ieresearchgate.net

High-Temperature Pyrolysis Mechanisms of this compound

Pyrolysis, distinct from combustion, involves the thermal decomposition of a compound into smaller fragments in the absence of air. byjus.com The high-temperature pyrolysis of n-pentane has been investigated in flow reactors and shock tubes, typically in the temperature range of 450 °C to 750 °C (723 K to 1023 K) and at pressures around 760 Torr (1 atm). researchgate.netacs.org

The pyrolysis process of alkanes, including n-pentane, generally proceeds via a free radical mechanism involving the homolytic scission of carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds. byjus.com For n-pentane, the unimolecular decomposition into n-propyl (n-C₃H₇•) and ethyl (C₂H₅•) radicals is a dominating initial reaction pathway, particularly in the temperature range of 1150 K to 1450 K. researchgate.netacs.org

The thermal stability of n-pentane and its mixtures is a critical factor in various applications, including organic Rankine cycle (ORC) systems. Studies indicate that the presence of other hydrocarbons, like n-butane, can influence the thermal stability of n-pentane. repec.orgresearchgate.net The thermal decomposition rates of chain hydrocarbons generally increase with an increasing number of carbon atoms. researchgate.net

Formation and Evolution of Intermediate Radicals and Stable Products in this compound Combustion

The combustion of this compound, particularly in the low-temperature regime, is characterized by a complex network of radical reactions that lead to the formation and evolution of various intermediate radicals and stable products. The initial steps involve the addition of molecular oxygen (O₂) to alkyl radicals (R•), forming alkylperoxy radicals (ROO•). dtic.milresearchgate.netresearchgate.netpnas.orgosti.gov

Another important class of intermediates formed through these pathways are ketohydroperoxides (KHPs) and highly oxygenated molecules (HOMs). researchgate.netpnas.orgosti.govresearchgate.netresearchgate.net The homolytic dissociation of the relatively weak O-O bonds within KHPs generates additional radicals, further contributing to the chain reaction. researchgate.net

Stable products formed during this compound combustion include:

Alkenes: Such as ethylene (B1197577) (C₂H₄), propene (C₃H₆), and butene (C₄H₈), resulting from β-scission reactions of larger alkyl radicals. researchgate.netresearchgate.net

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete oxidation, respectively.

Water (H₂O): A common product of hydrocarbon combustion.

Smaller Alkanes: Like methane (B114726) (CH₄) and ethane (B1197151) (C₂H₆), formed through various radical recombination and abstraction reactions. researchgate.netresearchgate.net

The evolution of these species and radicals is highly dependent on temperature and pressure, with different pathways dominating in low-temperature, intermediate-temperature, and high-temperature regimes.

Simplified Chemical Mechanisms for Large-Scale Computational Fluid Dynamics (CFD) Simulations

Computational Fluid Dynamics (CFD) simulations are powerful tools for analyzing and optimizing combustion processes. However, using detailed chemical kinetic mechanisms, which can contain hundreds or even thousands of species and reactions, in large-scale 3D CFD simulations is often computationally prohibitive due to the immense calculation demands and challenges in maintaining computational stability. mdpi.comconvergecfd.comresearchgate.netnist.gov

To overcome these limitations, simplified chemical mechanisms are developed. These mechanisms aim to capture the essential features of the combustion problem while significantly reducing the computational cost. convergecfd.comnist.govtandfonline.comlu.se Various methods are employed for mechanism simplification, including:

Mechanism Reduction Tools: Software tools are used to systematically reduce the size of detailed mechanisms by identifying and removing less important species and reactions. convergecfd.com

Sensitivity Analysis: This method identifies the reactions that have the most significant impact on key combustion parameters (e.g., ignition delay time, laminar flame speed, species concentrations). Reactions with low sensitivity coefficients can often be removed or simplified. mdpi.comconvergecfd.comresearchgate.netresearchgate.net

Species Change Degree Analysis: This approach helps in understanding the formation and decomposition of each species in the chemical reaction, guiding the simplification process. mdpi.com

For n-pentane combustion, detailed mechanisms, such as the NUI Galway this compound isomer model (NUIG), which includes 697 species and 3214 reactions, have been successfully simplified. mdpi.comresearchgate.netresearchgate.netresearchgate.net For example, a detailed mechanism for n-pentane combustion has been reduced to a more compact mechanism with only 26 species and 134 reactions, suitable for atmospheric pressure, temperatures between 1000 K and 1600 K, and equivalence ratios from 0.5 to 1.6. mdpi.comresearchgate.netresearchgate.net

Validation of these simplified mechanisms is crucial. They are typically validated against experimental data for ignition delay times, laminar flame speeds, and species profiles. mdpi.comresearchgate.nettandfonline.comresearchgate.net While simplified mechanisms generally show good accuracy within their applicable range, some discrepancies may exist. For instance, in the 1000 K to 1100 K temperature range at an equivalence ratio of 1.0, the maximum error in ignition delay time predicted by a simplified mechanism for n-pentane could exceed 20% compared to a detailed mechanism. researchgate.netresearchgate.net Further optimization, such as adjusting the A-factor for specific reactions like 2HO₂ = H₂O₂ + O₂, can significantly improve accuracy. mdpi.comresearchgate.netresearchgate.net

For 3D CFD simulations, tabulated kinetics of ignition (TKI) tables can be generated, which encapsulate the chemical kinetics in a pre-computed format, further enhancing computational efficiency. convergecfd.com

Experimental Studies of this compound Combustion via Shock Tube Techniques

Shock tube techniques are indispensable experimental tools for studying the kinetics of this compound combustion, particularly at high temperatures and pressures relevant to engine conditions. acs.orgnih.govuniversityofgalway.ieresearchgate.netstanford.educolab.wsucf.edutandfonline.com These devices allow for rapid heating of gas mixtures to desired temperatures and pressures, enabling the measurement of various combustion parameters.

The primary types of data obtained from shock tube experiments include:

Ignition Delay Times (IDT): This is the time interval between the passage of a reflected shock wave and the onset of ignition, typically determined from the rapid rise in pressure or emission signals (e.g., OH* emission). acs.orgnih.govuniversityofgalway.ieresearchgate.netstanford.educolab.wsucf.edutandfonline.com

Species Profiles: Time-resolved concentrations of reactants, intermediates, and products are measured using various spectroscopic techniques. Techniques like laser absorption spectroscopy are employed to quantify species such as n-pentane, ethylene, methane, and heavy alkenes during pyrolysis. researchgate.netacs.org Synchrotron radiation vacuum ultraviolet photoionization mass spectrometry (VUV-PIMS) can also be used to directly probe short-lived radical intermediates and products. researchgate.netosti.gov

Shock tube experiments for this compound combustion are conducted across a wide range of conditions. For instance, studies on n-pentane and isothis compound have been performed at equivalence ratios of 1.0 and pressures near 1, 10, and 20 atm. researchgate.net Pyrolysis studies of n-pentane have been conducted between 1150 K and 1520 K in the pressure range of 1-2 atm. acs.org

The experimental data obtained from shock tubes are crucial for validating and improving chemical kinetic models. acs.orgnih.govuniversityofgalway.ieresearchgate.netresearchgate.netacs.orgtandfonline.com By comparing model predictions with measured ignition delay times and species profiles, researchers can identify areas where kinetic mechanisms need refinement, such as adjusting rate coefficients for specific reactions. researchgate.netacs.org It is also important to consider potential uncertainties in shock tube experiments, such as the presence of initial impurities, which can significantly influence results. stanford.edu

Catalytic Transformations of this compound

Catalytic transformations of this compound are vital for converting this abundant and low-cost alkane into higher-value chemicals, such as olefins and oxygenates, which serve as critical feedstocks for polymers and other bulk chemicals. cardiff.ac.uknih.gov

Selective Oxidative Dehydrogenation of this compound to Olefins and Oxygenates

Developing efficient and selective oxidative transformations of light alkanes, including this compound, into alkenes or oxygenates is a key area of research for cleaner and more efficient chemical processes. cardiff.ac.uknih.govnih.gov A suitable selective catalyst is essential to ease reaction conditions and ensure the formation of desired oxygenated compounds. cardiff.ac.uknih.govnih.gov

Investigation of Ruthenium (Ru) Catalysts for Partial Oxidation of n-Pentane

Ruthenium (Ru) catalysts have been investigated for the partial oxidation of n-pentane using molecular oxygen. cardiff.ac.uknih.govacs.orgscilit.comcardiff.ac.uk Periodic density functional theory (DFT) calculations have shown that ruthenium is a suitable candidate for catalyzing the conversion of alkanes into alkenes and oxygenates. cardiff.ac.uknih.govacs.orgscilit.comcardiff.ac.ukresearchgate.net The process typically involves the dehydrogenation of primary or secondary carbons in the aliphatic chain, forming an adsorbed hydride structure on the metal surface. cardiff.ac.uknih.govacs.orgscilit.comcardiff.ac.uk This intermediate can then proceed through different reaction pathways to yield various products. cardiff.ac.uknih.govacs.orgscilit.comcardiff.ac.uk

The initial step involves oxygen chemisorption on the Ru(0001) surface, followed by physisorption of this compound on the oxygenated surface. cardiff.ac.ukacs.org Activation of this compound occurs through C-H cleavage and chemisorption of a pentyl hydride, with hydrogen abstraction by surface oxygen to form a hydroxyl group. cardiff.ac.ukacs.org This results in a coadsorbed pentyl hydride and hydroxyl group on the Ru(0001) surface, which acts as an intermediate for partial oxidation. cardiff.ac.uknih.govacs.org

The successive dehydrogenation, which is faster than the initial oxidative dehydrogenation, produces pentene and a water molecule. cardiff.ac.uknih.govacs.orgscilit.comcardiff.ac.uk Alternatively, direct interaction of the hydroxyl group with the pentyl hydride can produce alcohol. cardiff.ac.uknih.govacs.orgscilit.comcardiff.ac.uk Catalytic oxidative dehydrogenation has been observed to be more feasible for yielding olefins from alkanes than direct catalytic dehydrogenation. cardiff.ac.uknih.govacs.orgscilit.comcardiff.ac.uk

Atomistic Simulations for Understanding Catalytic Reaction Pathways

Atomistic simulations, such as those employing periodic DFT calculations, are crucial for understanding the suitability of catalysts and the detailed reaction pathways in processes like the partial oxidation of n-pentane. cardiff.ac.uknih.govacs.orgscilit.comcardiff.ac.uk These simulations help reveal mechanistic insights into key catalytic processes. cardiff.ac.uk For instance, DFT calculations on the hcp Ru(0001) surface have been used to study the partial oxidation of this compound. cardiff.ac.ukacs.org These simulations can characterize steps along reaction pathways using relative energy and activation energies. acs.org

A comparison of activation energies for direct dehydrogenation (DDH) and oxidative dehydrogenation (ODH) of this compound on the Ru(0001) surface highlights the differences in reaction kinetics:

| Reaction Type | Activation Energy (EA) Range |

| Direct Dehydrogenation (DDH) | 0.78–0.98 eV acs.org |

| Oxidative Dehydrogenation (ODH) | 1.81–1.97 eV acs.org |

While the activation energies for ODH are higher, the formation of pentyl hydride in ODH (ΔE = −2.62 eV) is more favorable than in DDH (ΔE = −0.60 eV). cardiff.ac.uk

Development of Efficient and Selective Catalysts for Alkane Functionalization

The development of efficient and selective catalysts for alkane functionalization is a significant area of research given the inertness of C-H bonds in alkanes. nih.govnih.govacs.orgscilit.comrsc.orgresearchgate.net Homogeneous catalysts offer advantages such as milder conditions, higher selectivity, and a wider diversity of transformation modes compared to heterogeneous catalysis. rsc.org For example, platinum-based systems have shown promise for selective activation and functionalization of alkanes, with proposed key reaction steps involving Pt(II) and Pt(IV) metal centers. rutgers.edu Understanding the mechanism and energetics of C-H bond activation, oxidation, and C-heteroatom bond formation is expected to aid in developing more practical alkane functionalization processes. rutgers.edu

The goal is to convert abundant and inexpensive alkanes into value-added chemicals. researchgate.net This often involves the selective functionalization of specific C(sp³)-H bonds. rsc.org Research is ongoing to develop novel metal-based catalysts and single-pot methodologies for mild alkane oxidation. researchgate.net

Catalytic Cracking of this compound for Light Olefin Production